Cas no 2199212-80-9 ((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone)

(3-(1H-1,2,3-Triazol-1-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone is a heterocyclic compound featuring a triazole-substituted pyrrolidine scaffold linked to an indole moiety via a carbonyl group. This structure confers potential utility in medicinal chemistry, particularly as a pharmacophore in kinase inhibitors or GPCR-targeted agents due to its dual hydrogen bond acceptor/donor capabilities and rigid aromatic-indole system. The triazole group enhances metabolic stability and bioavailability, while the pyrrolidine ring offers conformational flexibility for target engagement. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The compound’s well-defined stereochemistry and purity are critical for structure-activity relationship studies.
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone structure
2199212-80-9 structure
Product Name:(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone
CAS No:2199212-80-9
MF:C15H15N5O
MW:281.312502145767
CID:6104917
PubChem ID:121150958
Update Time:2025-10-21

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • F6471-5272
    • 1H-indol-3-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
    • (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone
    • AKOS032692239
    • 3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1H-indole
    • 2199212-80-9
    • Inchi: 1S/C15H15N5O/c21-15(13-9-16-14-4-2-1-3-12(13)14)19-7-5-11(10-19)20-8-6-17-18-20/h1-4,6,8-9,11,16H,5,7,10H2
    • InChI Key: KVVUIBSFUIBVGF-UHFFFAOYSA-N
    • SMILES: O=C(C1=CNC2C=CC=CC1=2)N1CCC(C1)N1C=CN=N1

Computed Properties

  • Exact Mass: 281.12766012g/mol
  • Monoisotopic Mass: 281.12766012g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 404
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 66.8Ų

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F6471-5272-2μmol
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F6471-5272-1mg
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F6471-5272-2mg
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F6471-5272-3mg
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F6471-5272-4mg
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Additional information on (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone

Recent Advances in the Study of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone (CAS: 2199212-80-9)

In recent years, the compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone (CAS: 2199212-80-9) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique triazole and indole moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, biological activity, and potential clinical applications.

The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone has been optimized through several innovative approaches. Recent studies have highlighted the use of click chemistry for the efficient incorporation of the triazole ring, which enhances the compound's stability and bioavailability. Additionally, modifications to the pyrrolidine and indole components have been explored to improve its pharmacokinetic properties. These advancements have paved the way for more scalable and cost-effective production methods, making the compound more accessible for further research and development.

From a biological perspective, this compound has demonstrated notable activity as a modulator of key signaling pathways. In vitro studies have revealed its ability to inhibit specific kinases involved in inflammatory and oncogenic processes. Furthermore, its interaction with indole-binding proteins suggests potential applications in neurodegenerative diseases. Recent preclinical trials have shown that the compound can cross the blood-brain barrier, a critical factor for its efficacy in treating central nervous system disorders. These findings underscore its versatility as a therapeutic agent.

Despite these promising results, challenges remain in the clinical translation of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone. Issues such as off-target effects and metabolic stability need to be addressed through further structural optimization. However, the compound's unique chemical scaffold and broad biological activity make it a valuable candidate for future drug development. Ongoing research aims to elucidate its mechanism of action in greater detail and explore its potential in combination therapies.

In conclusion, (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone represents a compelling area of study in chemical biology and medicinal chemistry. Its multifaceted biological activity and synthetic adaptability position it as a promising lead compound for the development of novel therapeutics. Continued research efforts will be essential to fully realize its potential and overcome existing limitations.

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